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molecular formula C6H7BrN4O B1373102 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide CAS No. 1092394-16-5

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide

Cat. No. B1373102
M. Wt: 231.05 g/mol
InChI Key: HSFWPMATVTVYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304557B2

Procedure details

A mixture of 6-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-amine (780 mg, 4.75 mmol) and 48% hydrobromic acid (3 mL) was stirred under refluxing conditions for 7 hr. 48% Hydrobromic acid (2 mL) was further added, and the mixture was stirred with heating under reflux for 3 hr. The mixture was concentrated under reduced pressure, and diisopropyl ether (2 mL) and ethanol (1 mL) were added to the residue. The precipitate was collected by filtration and washed with diisopropyl ether to give the title compound (984 mg, 89%) as a brown solid.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([N:9]=[C:10]([NH2:12])[N:11]=2)[CH:8]=1.[BrH:13]>>[BrH:13].[NH2:12][C:10]1[N:11]=[C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][N:7]2[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
COC=1C=CC=2N(C1)N=C(N2)N
Name
Quantity
3 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
was stirred under refluxing conditions for 7 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure, and diisopropyl ether (2 mL) and ethanol (1 mL)
ADDITION
Type
ADDITION
Details
were added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
Br.NC1=NN2C(C=CC(=C2)O)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 984 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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